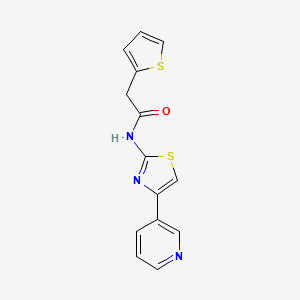

![molecular formula C9H7F3O4 B2820229 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1214378-55-8](/img/structure/B2820229.png)

2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

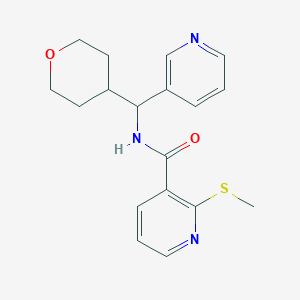

“2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1227168-73-1 . It has a molecular weight of 252.15 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H, (H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.15 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.科学的研究の応用

Chemical Synthesis and Reactivity

One study demonstrates the synthesis of 1,3-Dioxanone Derivatives from β-Hydroxy-carboxylic Acids and Pivalaldehyde, highlighting versatile building blocks for syntheses of enantiomerically pure compounds. This process involves phenylselenation and subsequent elimination to produce enantiomerically pure enol acetal of aceto-acetic acid, showcasing reactions such as Michael addition and alkylation without racemization (Seebach & Zimmermann, 1986).

Biochemical Applications

Research on synthesis of 5-aryl-2H-tetrazoles and related compounds as possible superoxide scavengers and anti-inflammatory agents underlines the potential biological implications of related compounds. Hydroxy-substituted derivatives were identified as effective in vitro superoxide scavengers, indicating a potential route for designing anti-inflammatory agents (Maxwell et al., 1984).

Materials Science

Another study explores Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for the elaboration of polybenzoxazine, indicating a sustainable approach to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach leverages renewable phloretic acid for producing materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the shift towards green chemistry (Trejo-Machin et al., 2017).

作用機序

Target of Action

The primary targets of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, contributing to the detoxification and elimination of these substances from the body.

Mode of Action

The compound is thought to function as an inhibitor of its target enzymes . By binding to these enzymes, it can potentially prevent them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.

Result of Action

By inhibiting cytochrome p450 enzymes, it could potentially alter the metabolic fate of various endogenous and exogenous substances within the cell .

特性

IUPAC Name |

2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANNFMISEMEBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

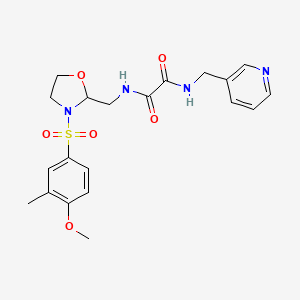

![N-(4-ethylbenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2820149.png)

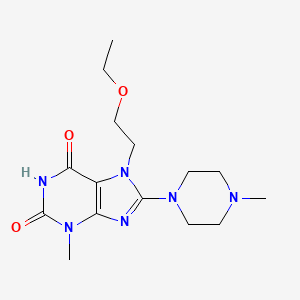

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

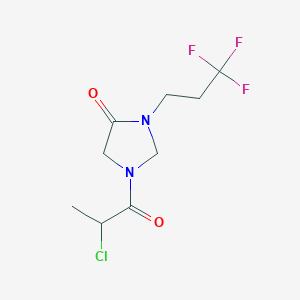

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2820165.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2820168.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)